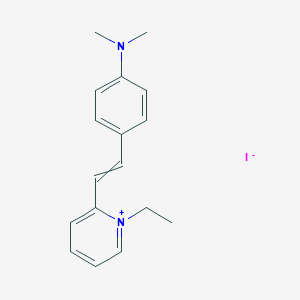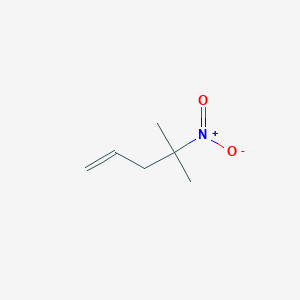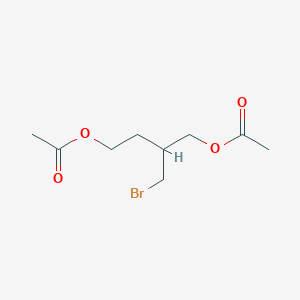
Bis-(1,3-Diethylthiobarbitursäure)trimethinoxonol
Übersicht
Beschreibung
Bis-(1,3-diethylthiobarbituric acid)trimethine oxonol is a class of synthetic dyes that are structurally related to barbituric acid derivatives. These compounds are characterized by their ability to exhibit large Stokes shifts, which is the difference between the wavelengths of absorption and fluorescence emission. This property makes them particularly useful for applications such as fluorescent visualizers in intracellular imaging .
Synthesis Analysis
The synthesis of related bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes involves a 3-step procedure that starts with the condensation of 1,3-dimethylbarbituric acid with preformed vinamidinium salts. This process is promoted by triethylamine, indicating that the synthesis can be carried out efficiently with the use of simple reagents and conditions .
Molecular Structure Analysis
The molecular structures of these dyes have been confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral data. The optimized geometries calculated using density functional theory (DFT) suggest that these dyes prefer planar cis and trans configurations, depending on the substituents present on the molecule. For instance, pyridinium/quinolinium substituted dyes favor a planar cis configuration, while bromine substituted dyes prefer a trans configuration .
Chemical Reactions Analysis
The related compound 1,3-dimethyl-5-bis(thiomethyl)methylenebarbituric acid can undergo various chemical reactions. For example, it reacts with aqueous ammonia to yield an amino derivative, and with benzylamine, it can replace the thiomethyl substituent to form a benzylamino derivative. Additionally, treatment with methanesulfonic acid results in the formation of a sulfonate salt. These reactions demonstrate the reactivity of the barbituric acid core and its potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(1,3-dimethylbarbituric acid)trimethine oxonol dyes are notable for their large Stokes shifts, with absorption and fluorescence emission maxima ranging from 467–480 nm and 531–712 nm, respectively. The photophysical properties of these dyes have been studied in various organic solvents, confirming the presence of intramolecular charge transfer (ICT) phenomena. The large Stokes shifts are attributed to the rotation of bulky substituents during the relaxation process in the excited state, as suggested by time-dependent DFT (TD-DFT) calculations .
Wissenschaftliche Forschungsanwendungen
Überwachung des Zellmembranpotentials
DiSBAC2(3) ist eine langsam reagierende, potentialempfindliche Sonde, die in depolarisierte Zellen eindringen und an intrazelluläre Proteine oder Membranen binden kann . Diese Bindung führt zu einer verstärkten Fluoreszenz und einer Rotverschiebung des Spektrums, wodurch Forscher Veränderungen des Zellmembranpotentials überwachen können. Die Fluoreszenzänderungen der Sonde betragen etwa 1% pro mV, was ein empfindliches Maß für die zelluläre Aktivität bietet .
Ionenkanalscreening
Aufgrund seiner Wasserlöslichkeit, Stabilität und einfachen Beladbarkeit wird DiSBAC2(3) häufig in Ionenkanalscreening-Anwendungen eingesetzt . Es verbleibt im extrazellulären Medium und reagiert auf Spannungsänderungen mit einer Zeitantwort von etwa 500 ms, was es für ein Hochdurchsatz-Screening von Verbindungen geeignet macht, die Ionenkanäle modulieren .
Neurologische Forschung
In neurologischen Studien unterstützt DiSBAC2(3) die Untersuchung der Membranpotentialdynamik in Neuronen. Es hilft dabei, die schnellen Signalmechanismen zu verstehen, die für die neuronale Funktion und die erste Verteidigungslinie gegen Mikroorganismen erforderlich sind .
Pharmakologische Studien
Forscher verwenden DiSBAC2(3), um die Auswirkungen pharmakologischer Wirkstoffe auf das Zellmembranpotential zu beurteilen. Dies ist besonders relevant bei der Entwicklung von Medikamenten, die auf erregbare Zellen wie Muskelzellen und Neuronen abzielen, bei denen schnelle Veränderungen des Membranpotentials entscheidend sind .
Analyse der zellulären Stressantwort
DiSBAC2(3) kann verwendet werden, um die zelluläre Reaktion auf verschiedene Stressoren wie Hitzestress oder chemische Exposition zu untersuchen. Durch die Überwachung von Membranpotentialänderungen können Forscher die ionischen Veränderungen und Stressreaktionen auf zellulärer Ebene ableiten .
Tumorbiologie
In der Krebsforschung hilft DiSBAC2(3), die Rolle des Membranpotentials beim Verhalten von Tumorzellen zu verstehen. Veränderungen des Membranpotentials können Prozesse wie die Freisetzung von Tumornekrosefaktor beeinflussen, was für die Immunantwort auf Krebs von Bedeutung ist .
Wirkmechanismus
The slow-response potential-sensitive probe, DiSBAC2(3), can enter depolarized cells where it binds to intracellular proteins or membranes and exhibits enhanced fluorescence and a red spectral shift . Increased depolarization results in additional influx of the anionic dye and an increase in fluorescence . Conversely, hyperpolarization is indicated by a decrease in fluorescence .
Eigenschaften
IUPAC Name |
5-[(E)-3-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-5-20-14(24)12(15(25)21(6-2)18(20)28)10-9-11-13-16(26)22(7-3)19(29)23(8-4)17(13)27/h9-12H,5-8H2,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYNRXFXHKIGLT-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)C=CC=C2C(=O)N(C(=S)N(C2=O)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C(C(=O)N(C1=S)CC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
47623-98-3 | |
| Record name | 5-[2-allylidene-3-(1,3-diethylhexahydro-4,6-dioxo-2-thioxopyrimidin-5-yl)]-1,3-diethyldihydro-2-thioxo-1H,5H-pyrimidine-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(1,3-DIETHYLTHIOBARBITURIC ACID)TRIMETHINE OXONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V8VKV2UJX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



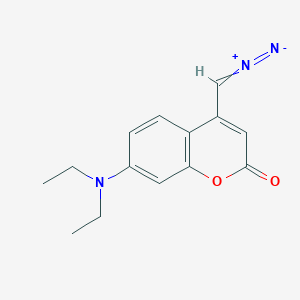
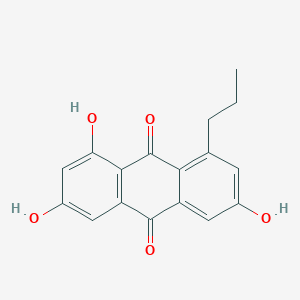
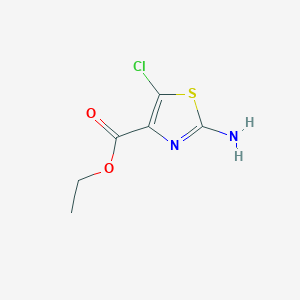
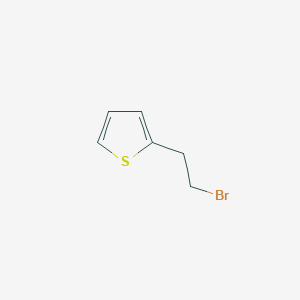
![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)
![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)

